molecular formula C6H8ClFO2 B172421 Ethyl 2-chloro-2-fluorocyclopropanecarboxylate CAS No. 155051-93-7

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

Cat. No.: B172421
CAS No.: 155051-93-7
M. Wt: 166.58 g/mol
InChI Key: BPHKGPOPPUFFMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of ethyl 2-chloro-2-fluoropropanoate. This reaction can be carried out using various methods, including the use of diazo compounds and transition metal catalysts. One common method involves the reaction of ethyl diazoacetate with 2-chloro-2-fluoropropene in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which enhances its reactivity and versatility in various chemical reactions. This dual substitution also provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHKGPOPPUFFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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